Trimethylamine N-oxide dihydrate

Catalog No.
S774988
CAS No.
62637-93-8
M.F
C3H11NO2
M. Wt
93.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylamine N-oxide dihydrate

CAS Number

62637-93-8

Product Name

Trimethylamine N-oxide dihydrate

IUPAC Name

N,N-dimethylmethanamine oxide;hydrate

Molecular Formula

C3H11NO2

Molecular Weight

93.13 g/mol

InChI

InChI=1S/C3H9NO.H2O/c1-4(2,3)5;/h1-3H3;1H2

InChI Key

GYFWCKUYWWTXCE-UHFFFAOYSA-N

SMILES

C[N+](C)(C)[O-].O.O

Solubility

Soluble in water
Soluble (in ethanol)

Synonyms

N,N-Dimethylmethanamine N-Oxide Dihydrate;

Canonical SMILES

C[N+](C)(C)[O-].O

Cryoprotection:

  • TMAO acts as a cryoprotectant, a substance that helps protect biological molecules during freezing and thawing processes. This property is crucial in various research fields, including:
    • Macromolecular crystallography: X-ray crystallography is a technique used to determine the structure of proteins and other macromolecules. TMAO helps preserve the integrity of these molecules during the crystallization process, enabling researchers to obtain high-resolution structures. Source: Mueller-Dieckmann et al., 2011

Chemical Applications:

  • TMAO possesses several valuable properties for various chemical reactions:
    • Decarbonylating agent: It can remove carbonyl groups (C=O) from organic molecules, which is useful in synthesizing specific compounds. Source: Sigma-Aldrich, n.d.:
    • Oxidizing agent: TMAO can act as an oxidizing agent for organoboranes, which are chemical compounds containing boron-carbon bonds. Source: Sigma-Aldrich, n.d.:

Other Research Applications:

  • TMAO is also used in other scientific research areas, such as:
    • Standard for analytical techniques: It serves as a standard in specific analytical methods, like determining amine concentrations in air samples. Source: Sigma-Aldrich, n.d.:

Trimethylamine N-oxide dihydrate is a chemical compound with the molecular formula C3H9NO2H2OC_3H_9NO\cdot 2H_2O. It is a colorless to white crystalline solid that is soluble in water. This compound is an oxidized derivative of trimethylamine, formed through the oxidation of its amino group. Trimethylamine N-oxide dihydrate serves various roles in biological systems, particularly as an osmolyte, helping stabilize proteins and cellular structures under stress conditions. Its systematic name reflects its structure, which includes three methyl groups attached to a nitrogen atom and two water molecules of hydration.

In marine organisms, TMAO acts as an osmolyte. Osmolytes are small molecules that help regulate the concentration of dissolved particles (osmolarity) within cells. TMAO counteracts the pressure-induced destabilization of proteins, allowing them to function properly in deep-sea environments [].

Recent research suggests TMAO might also play a role in human health, potentially influencing gut microbiota composition and cardiovascular risk [, ]. However, the exact mechanisms require further investigation.

  • Oxidizing Agent: It acts as an oxidizing agent in organic synthesis, capable of converting organoboranes into alcohols and other functional groups .
  • Decarbonylation: It can serve as a decarbonylating agent, facilitating the removal of carbon monoxide from certain organic compounds .
  • Formation of Quaternary Ammonium Compounds: The compound can be utilized in the synthesis of quaternary ammonium compounds through nucleophilic substitution reactions .

In biological contexts, Trimethylamine N-oxide dihydrate exhibits several important activities:

  • Osmolyte Function: It plays a crucial role as an osmolyte, helping to maintain protein structure under varying osmotic conditions. This function is particularly significant in marine organisms, where it helps stabilize proteins against denaturation due to high salinity .
  • Metabolism: Trimethylamine N-oxide is involved in metabolic processes and has been linked to cardiovascular health. Elevated levels of trimethylamine N-oxide have been associated with an increased risk of cardiovascular diseases .

Several methods exist for synthesizing Trimethylamine N-oxide dihydrate:

  • Oxidation of Trimethylamine: The most common method involves the oxidation of trimethylamine using hydrogen peroxide or other oxidizing agents.
  • Electrochemical Oxidation: This method utilizes electrochemical techniques to oxidize trimethylamine directly to trimethylamine N-oxide.
  • Chemical Synthesis from Precursors: Other synthetic routes may involve the reaction of trimethylamine with various oxidizing agents under controlled conditions to yield the dihydrate form .

Trimethylamine N-oxide dihydrate finds utility in various fields:

  • Biochemical Research: It is often used in studies involving protein folding and stability due to its osmolyte properties.
  • Organic Synthesis: The compound serves as a reagent in organic synthesis for producing various chemical derivatives.
  • Pharmaceuticals: It has potential applications in drug formulation and development, particularly in stabilizing active pharmaceutical ingredients .

Research on Trimethylamine N-oxide dihydrate has revealed interactions with various biological systems:

  • Protein Interactions: Studies indicate that it can influence protein interactions and stability, affecting enzymatic activity and cellular functions.
  • Microbiome Influence: Recent studies have also explored its role in modulating gut microbiota and its implications for health, particularly concerning cardiovascular risk factors associated with its metabolism .

Several compounds share structural or functional similarities with Trimethylamine N-oxide dihydrate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Dimethyl sulfoxideC2H6OSC_2H_6OSSolvent properties; used in biological studies
UreaCH4N2OCH_4N_2OOsmolyte; involved in nitrogen metabolism
BetaineC5H11NO2C_5H_{11}NO_2Osmolyte; involved in methylation processes
GlycineC2H5NO2C_2H_5NO_2Amino acid; stabilizes proteins

Uniqueness of Trimethylamine N-oxide Dihydrate

Trimethylamine N-oxide dihydrate is unique due to its specific role as an osmolyte that stabilizes proteins under stress conditions, a feature not shared by all similar compounds. Additionally, its involvement in cardiovascular health through metabolic pathways distinguishes it from other related compounds like dimethyl sulfoxide or betaine.

Physical Description

Colourless to yellow solid; Odourless

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

93.078978594 g/mol

Monoisotopic Mass

93.078978594 g/mol

Heavy Atom Count

6

UNII

C73WZ0186W

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

62637-93-8

Wikipedia

Trimethylamine oxide dihydrate

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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